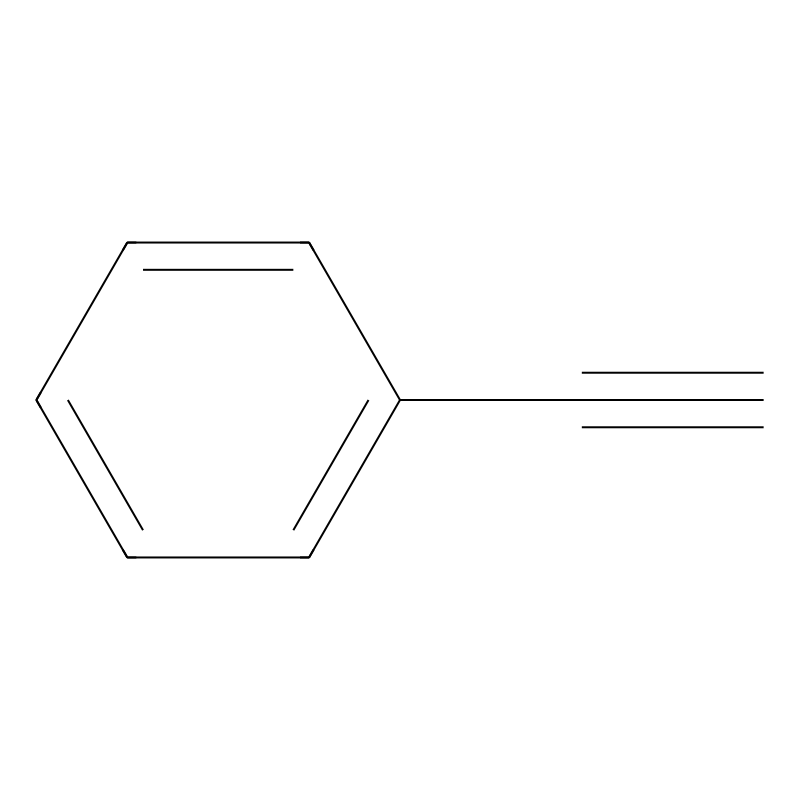

Phenylacetylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for styrene: Phenylacetylene serves as a precursor for styrene, a crucial industrial chemical used in the production of plastics, rubber, and other materials. The reduction of phenylacetylene using Lindlar catalyst leads to the formation of styrene. [Source: Thermo Fisher Scientific, "Phenylacetylene, 98+%, ""]

- Investigating reaction mechanisms: Researchers employ phenylacetylene to study the mechanisms of various chemical reactions. For instance, it is used to understand the intricacies of the palladium-catalyzed oxidative carbonylation reaction. [Source: Thermo Fisher Scientific, "Phenylacetylene, 98+%, ""]

Polymer Chemistry:

- Preparation of polyphenylacetylene: Phenylacetylene plays a role in the synthesis of polyphenylacetylene, a type of polymer with unique properties. This polymer exhibits potential applications in optoelectronic devices and organic semiconductors due to its conductivity and semiconducting nature. [Source: Procurenet Limited, "High-Quality Phenylacetylene for Industrial Applications - Multipurpose Chemical Compound," ]

Material Science:

- Development of heat-resistant materials: Research explores the use of phenylacetylene in the development of heat-resistant materials due to its thermal stability. The incorporation of phenylacetylene into polymers can potentially enhance their heat resistance properties. [Source: Procurenet Limited, "High-Quality Phenylacetylene for Industrial Applications - Multipurpose Chemical Compound," ]

Phenylacetylene is an alkyne hydrocarbon characterized by the presence of a phenyl group attached to a terminal acetylene. Its chemical formula is C₈H₆, and it appears as a colorless, viscous liquid at room temperature. This compound is notable for its unique structure, which combines the properties of both aromatic and aliphatic hydrocarbons, making it a versatile building block in organic synthesis and materials science .

- Hydrogenation: Under controlled conditions, it can undergo semihydrogenation over a Lindlar catalyst to yield styrene.

- Oxidative Coupling: In the presence of bases and copper(II) salts, phenylacetylene can undergo oxidative coupling to produce diphenylbutadiyne.

- Polymerization: It can polymerize under specific conditions to form polymerized phenylallyl compounds, which are valuable in various applications .

- Hydration: When reacted with gold or mercury reagents, phenylacetylene hydrates to form acetophenone .

Research indicates that phenylacetylene may exhibit biological activity, particularly in the context of its derivatives. Some studies suggest potential cytotoxic effects against certain cancer cell lines, although comprehensive biological evaluations are still required to fully understand its pharmacological properties . The compound's interactions with biological systems remain an area of active investigation.

Phenylacetylene can be synthesized through several methods:

- Elimination Reaction: One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia.

- Reaction with Bromostyrene: Another approach is the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide.

- Sonogashira Coupling: A more advanced method includes the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by deprotection using tetrabutylammonium fluoride (TBAF) to yield phenylacetylene .

Phenylacetylene finds diverse applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Due to its ability to polymerize, it is utilized in creating advanced materials with specific properties.

- Chemical Research: Often used as an analog for acetylene gas in experimental settings due to its liquid state, facilitating easier handling and manipulation .

Studies on the interactions of phenylacetylene focus on its reactivity under various conditions. For instance, kinetic modeling has been employed to understand its behavior under high-pressure pyrolytic conditions, revealing insights into its decomposition pathways and interactions with other hydrocarbons such as acetylene and ethylene . These studies are crucial for optimizing industrial processes involving phenylacetylene.

Phenylacetylene shares similarities with several other compounds due to its alkyne functional group. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Acetylene | Simple alkyne | Colorless gas; highly reactive | Simplest alkyne; gaseous state |

| Styrene | Vinyl aromatic compound | Used extensively in plastics | Contains a vinyl group; more stable |

| Propyne | Terminal alkyne | Colorless gas; used in welding | Has a methyl group; less viscous |

| Phenylpropyne | Aromatic alkyne | Combines features of phenyl and propynes | Similar structure but with additional alkyl |

Phenylacetylene's combination of an aromatic ring with a terminal alkyne makes it particularly valuable in organic synthesis and materials science, distinguishing it from simpler alkynes like acetylene or propyne .

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (71.74%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (41.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (11.96%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant;Health Hazard

Other CAS

536-74-3

Wikipedia

General Manufacturing Information

Dates

Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

Tang et al. Cadmium iodide mediated allenylation of alkynes with ketones. Nature Communications, doi: 10.1038/ncomms3450, published online 29 September 2013 http://www.nature.com/ncomms